molecular formula C23H27ClN2O6S B4124711 Ethyl 1-[2-[4-(benzylsulfamoyl)-2-chlorophenoxy]acetyl]piperidine-4-carboxylate

Ethyl 1-[2-[4-(benzylsulfamoyl)-2-chlorophenoxy]acetyl]piperidine-4-carboxylate

Cat. No.: B4124711
M. Wt: 495.0 g/mol
InChI Key: YTUWAKISDAZSSY-UHFFFAOYSA-N
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Description

Ethyl 1-({4-[(benzylamino)sulfonyl]-2-chlorophenoxy}acetyl)-4-piperidinecarboxylate is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[2-[4-(benzylsulfamoyl)-2-chlorophenoxy]acetyl]piperidine-4-carboxylate typically involves multiple steps, starting from readily available starting materials. The process may include:

    Formation of the benzylamino sulfonyl intermediate: This step involves the reaction of benzylamine with a sulfonyl chloride derivative under basic conditions.

    Chlorophenoxyacetylation: The intermediate is then reacted with 2-chlorophenoxyacetic acid or its derivatives in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide) to form the chlorophenoxyacetyl intermediate.

    Piperidinecarboxylation: Finally, the chlorophenoxyacetyl intermediate is reacted with ethyl 4-piperidinecarboxylate under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-({4-[(benzylamino)sulfonyl]-2-chlorophenoxy}acetyl)-4-piperidinecarboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The aromatic ring can participate in electrophilic aromatic substitution reactions, influenced by the electron-donating and electron-withdrawing groups present.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzylamino and sulfonyl groups.

    Hydrolysis: The ester and amide bonds in the compound can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) under acidic conditions.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution can yield halogenated or nitrated derivatives, while hydrolysis can produce the corresponding carboxylic acids and amines.

Scientific Research Applications

Ethyl 1-({4-[(benzylamino)sulfonyl]-2-chlorophenoxy}acetyl)-4-piperidinecarboxylate has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.

    Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: It can serve as an intermediate in the synthesis of more complex molecules used in various industrial processes.

Mechanism of Action

The mechanism of action of Ethyl 1-[2-[4-(benzylsulfamoyl)-2-chlorophenoxy]acetyl]piperidine-4-carboxylate involves its interaction with specific molecular targets. The benzylamino and sulfonyl groups can form hydrogen bonds and other interactions with target proteins, influencing their activity. The compound may also interact with cellular pathways, modulating biological processes.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-({4-[(methylamino)sulfonyl]-2-chlorophenoxy}acetyl)-4-piperidinecarboxylate
  • Ethyl 1-({4-[(dimethylamino)sulfonyl]-2-chlorophenoxy}acetyl)-4-piperidinecarboxylate
  • Ethyl 1-({4-[(benzylamino)sulfonyl]-2-fluorophenoxy}acetyl)-4-piperidinecarboxylate

Uniqueness

Ethyl 1-({4-[(benzylamino)sulfonyl]-2-chlorophenoxy}acetyl)-4-piperidinecarboxylate is unique due to the specific combination of functional groups and their spatial arrangement. This uniqueness can result in distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

ethyl 1-[2-[4-(benzylsulfamoyl)-2-chlorophenoxy]acetyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27ClN2O6S/c1-2-31-23(28)18-10-12-26(13-11-18)22(27)16-32-21-9-8-19(14-20(21)24)33(29,30)25-15-17-6-4-3-5-7-17/h3-9,14,18,25H,2,10-13,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTUWAKISDAZSSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)COC2=C(C=C(C=C2)S(=O)(=O)NCC3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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